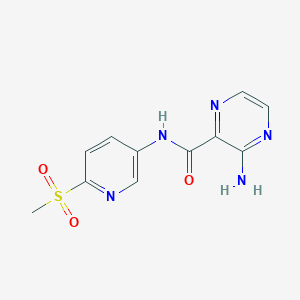
3-amino-N-(6-methylsulfonylpyridin-3-yl)pyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-N-(6-methylsulfonylpyridin-3-yl)pyrazine-2-carboxamide is a compound that belongs to the class of pyrazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(6-methylsulfonylpyridin-3-yl)pyrazine-2-carboxamide typically involves the reaction of 3-aminopyrazine-2-carboxamide with 6-methylsulfonylpyridine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for further applications .
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(6-methylsulfonylpyridin-3-yl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
3-amino-N-(6-methylsulfonylpyridin-3-yl)pyrazine-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including anti-tubercular activity.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-amino-N-(6-methylsulfonylpyridin-3-yl)pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the growth of certain bacteria by interfering with their metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 3-aminopyrazine-2-carboxamide
- N-(6-methylsulfonylpyridin-3-yl)pyrazine-2-carboxamide
- Substituted pyrazine derivatives .
Uniqueness
What sets 3-amino-N-(6-methylsulfonylpyridin-3-yl)pyrazine-2-carboxamide apart from other similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-amino-N-(6-methylsulfonylpyridin-3-yl)pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O3S/c1-20(18,19)8-3-2-7(6-15-8)16-11(17)9-10(12)14-5-4-13-9/h2-6H,1H3,(H2,12,14)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYMHHAYYMFWUAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(C=C1)NC(=O)C2=NC=CN=C2N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-methyl-N-(2-oxo-1-propan-2-ylpyrrolidin-3-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B7177858.png)
![N-[(1-benzylpyrrolidin-2-yl)methyl]-2-methoxy-2-methylpropanamide](/img/structure/B7177859.png)
![[6-(difluoromethoxy)-3,4-dihydro-2H-quinolin-1-yl]-(2-methyl-4-propan-2-ylpyrimidin-5-yl)methanone](/img/structure/B7177865.png)
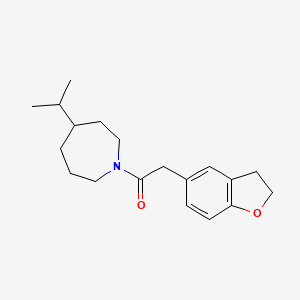
![(8-Fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-(2-methyl-4-propan-2-ylpyrimidin-5-yl)methanone](/img/structure/B7177916.png)
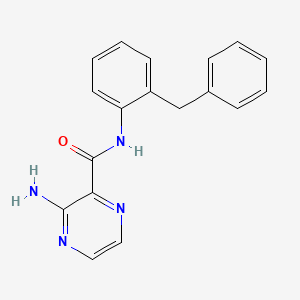
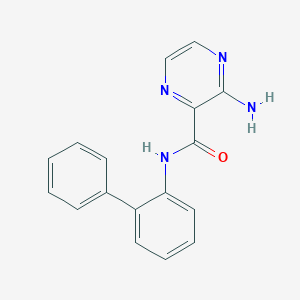
![3-amino-N-[4-(2-cyclopropyl-1,3-oxazol-5-yl)phenyl]pyrazine-2-carboxamide](/img/structure/B7177936.png)
![3-amino-N-[3-(3-methyl-2,5-dioxoimidazolidin-1-yl)phenyl]pyrazine-2-carboxamide](/img/structure/B7177937.png)
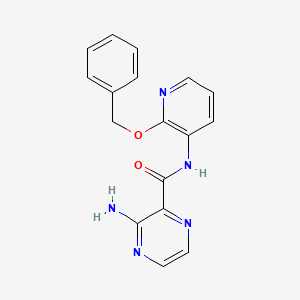
![3-amino-N-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)phenyl]pyrazine-2-carboxamide](/img/structure/B7177940.png)
![3-amino-N-[3-[[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methoxy]phenyl]pyrazine-2-carboxamide](/img/structure/B7177952.png)
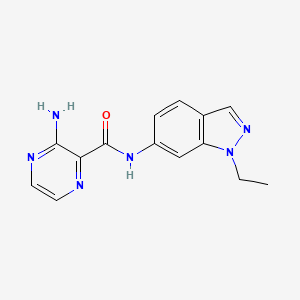
![(2-Methyl-4-propan-2-ylpyrimidin-5-yl)-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)methanone](/img/structure/B7177967.png)
